(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
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Description
(Z)-2-Cyano-3-(2-morpholin-4-ylquinolin-3-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a useful research compound. Its molecular formula is C25H21N5O6 and its molecular weight is 487.472. The purity is usually 95%.
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Scientific Research Applications
Blood Coagulation
Compounds with morpholine and quinoline structures have been synthesized and investigated for their influence on blood coagulation, showing that some derivatives can act as hemostatics, decreasing blood coagulation time significantly (Limanskii et al., 2009).
DNA Topoisomerase II Inhibitors
Derivatives of bisnaphthalimide, a structure related to quinolines, have been synthesized and evaluated for their growth-inhibitory properties against human colon carcinoma, with certain derivatives demonstrating significant potency. These compounds were designed as DNA topoisomerase II poisons, highlighting their potential application in cancer therapy (Filosa et al., 2009).
Cyano-enamines Chemistry
The preparation and reactions of cyano-enamines, compounds that bear similarity to the cyano and enamine functional groups in the query compound, were explored, showing their conversion into various valuable chemical structures, which could be relevant for the synthesis of complex molecules (Sasaki & Kojima, 1970).
Antimicrobial and Anti-inflammatory Activities
New derivatives synthesized from structures similar to the query compound were evaluated for their antimicrobial and anti-inflammatory activities, demonstrating significant biological effects. These findings suggest the potential application of such compounds in developing new therapeutic agents (Zablotskaya et al., 2013).
Cytotoxicity and Antitumor Evaluation
The synthesis of novel compounds based on quinoline and related structures has led to the evaluation of their cytotoxic and antitumor properties, indicating their potential use in cancer research and therapy (Iribarra et al., 2012).
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-morpholin-4-ylquinolin-3-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O6/c26-15-18(25(31)28-20-13-22-23(36-10-9-35-22)14-21(20)30(32)33)12-17-11-16-3-1-2-4-19(16)27-24(17)29-5-7-34-8-6-29/h1-4,11-14H,5-10H2,(H,28,31)/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINRBPQDWVVKQC-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C(C#N)C(=O)NC4=CC5=C(C=C4[N+](=O)[O-])OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C(/C#N)\C(=O)NC4=CC5=C(C=C4[N+](=O)[O-])OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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